3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione
Overview
Description
Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione is a complex organic compound with the molecular formula C26H12N4O2. It is known for its unique structure, which includes multiple fused aromatic rings and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursor molecules under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione has several scientific research applications, including:
Biology: The compound’s ability to intercalate with DNA makes it a useful tool in molecular biology for studying DNA interactions and developing potential therapeutic agents.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA and disrupt cellular processes.
Industry: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism by which Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione exerts its effects is primarily through its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cellular processes and potentially leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Bisbenzimidazo[2,1-b2’,1’-i]benzo[lmn][3,8]phenanthroline-8,17-dione: This compound has a similar structure but differs in the position of the nitrogen atoms and the overall ring configuration.
Phenanthroline Derivatives: Compounds like 1,10-phenanthroline share some structural similarities and are also used as ligands in coordination chemistry.
Uniqueness
Bisbenzimidazo[2,1-b:1’,2’-j]benzo[lmn][3,8]phenanthroline-6,9-dione is unique due to its specific arrangement of fused aromatic rings and nitrogen atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions, such as DNA intercalation and coordination chemistry .
Properties
IUPAC Name |
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N4O2/c31-25-15-11-12-16-22-14(24-28-18-6-2-4-8-20(18)30(24)26(16)32)10-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEPVPIIHONYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC=C8N7C5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063360 | |
Record name | Algol Bordeaux RR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4216-02-8 | |
Record name | Pigment Red 194 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4216-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisbenzimidazo(2,1-b:1',2'-j)benzo(lmn)(3,8)phenanthroline-6,9-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004216028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Algol Bordeaux RR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.958 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of trans-Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]- phenanthroline-6,9-dione (Pigment Orange 43) compare to its cis isomer (Pigment Red 194), and how might this relate to their color differences?
A: Pigment Orange 43 (trans isomer) and Pigment Red 194 (cis isomer) are closely related compounds with distinct colors. Research reveals that Pigment Orange 43 is isomorphous with Pigment Red 194, indicating similar crystal structures []. Both structures feature planar molecules, but they differ in the arrangement of their substituents around the central core, leading to cis and trans configurations. These conformational differences likely contribute to the observed color variations, with the trans isomer appearing orange and the cis isomer exhibiting a reddish hue []. Further investigation is needed to fully elucidate the relationship between molecular conformation and color in these pigment compounds.
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